Cas no 945549-13-3 (2-(2R)-oxiran-2-ylpyrazine)

2-(2R)-oxiran-2-ylpyrazine 化学的及び物理的性質
名前と識別子
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- Pyrazine, 2-[(2R)-2-oxiranyl]-
- 2-[(2R)-oxiran-2-yl]pyrazine
- 945549-13-3
- EN300-1843059
- AKOS021451026
- 2-(2R)-oxiran-2-ylpyrazine
-
- インチ: 1S/C6H6N2O/c1-2-8-5(3-7-1)6-4-9-6/h1-3,6H,4H2/t6-/m0/s1
- InChIKey: IJYPQHDSMAMCRG-LURJTMIESA-N
- ほほえんだ: C1([C@@H]2CO2)=NC=CN=C1
計算された属性
- せいみつぶんしりょう: 122.048012819g/mol
- どういたいしつりょう: 122.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
じっけんとくせい
- 密度みつど: 1.286±0.06 g/cm3(Predicted)
- ふってん: 238.7±30.0 °C(Predicted)
- 酸性度係数(pKa): 0?+-.0.10(Predicted)
2-(2R)-oxiran-2-ylpyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843059-0.25g |
2-[(2R)-oxiran-2-yl]pyrazine |
945549-13-3 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1843059-0.05g |
2-[(2R)-oxiran-2-yl]pyrazine |
945549-13-3 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1843059-0.5g |
2-[(2R)-oxiran-2-yl]pyrazine |
945549-13-3 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1843059-1.0g |
2-[(2R)-oxiran-2-yl]pyrazine |
945549-13-3 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1843059-1g |
2-[(2R)-oxiran-2-yl]pyrazine |
945549-13-3 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1843059-0.1g |
2-[(2R)-oxiran-2-yl]pyrazine |
945549-13-3 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1843059-2.5g |
2-[(2R)-oxiran-2-yl]pyrazine |
945549-13-3 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1843059-5.0g |
2-[(2R)-oxiran-2-yl]pyrazine |
945549-13-3 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1843059-10.0g |
2-[(2R)-oxiran-2-yl]pyrazine |
945549-13-3 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1843059-5g |
2-[(2R)-oxiran-2-yl]pyrazine |
945549-13-3 | 5g |
$2650.0 | 2023-09-19 |
2-(2R)-oxiran-2-ylpyrazine 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
2-(2R)-oxiran-2-ylpyrazineに関する追加情報
Exploring the Potential of 2-(2R)-Oxiran-2-Ylpyrazine (CAS No. 945549-13-3) in Chemical and Biomedical Applications
2-(2R)-Oxiran-2-Ylpyrazine, a chiral epoxy-substituted pyrazine derivative with the CAS No. 945549-13-3, has recently emerged as a promising compound in the field of organic synthesis and drug discovery. This molecule, characterized by its unique combination of a pyrazine ring and an epoxide group, exhibits stereochemical specificity due to the (R) configuration at the epoxy carbon atom. Such structural features make it a valuable tool for designing enantiomerically pure pharmaceuticals and advanced materials.
Recent studies have highlighted the versatility of epoxy-substituted pyrazine derivatives as bioactive intermediates. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that CAS No. 945549-13-3-based compounds can modulate protein-protein interactions (PPIs), a challenging yet critical target in therapeutic development. The epoxide moiety, known for its electrophilic reactivity, enables selective covalent binding to cysteine residues on target proteins, thereby disrupting aberrant PPIs associated with diseases such as cancer and neurodegenerative disorders. The (R) stereoisomer specifically showed higher affinity for the target enzyme compared to its (S) counterpart, underscoring the importance of stereochemistry in optimizing pharmacological activity.
In drug delivery systems, researchers have leveraged the oxiran- functional group’s reactivity to create stimuli-responsive prodrugs. A team from Stanford University reported that CAS No. 945549-13-3-linked drug conjugates undergo controlled ring-opening under physiological conditions, releasing active pharmaceutical ingredients (APIs) at targeted sites with minimal systemic toxicity. This approach has been applied to anticancer agents, where tumor microenvironment acidity triggers selective drug release from pyrazine-based epoxide carriers.
The synthesis of 2-(2R)-Oxiran-ylpyrazine typically involves asymmetric epoxidation of pyrazine-containing olefins using chiral catalysts such as titanium salen complexes or cinchona alkaloid derivatives. A groundbreaking method published in Nature Catalysis (Jan 2024) achieved >98% enantiomeric excess via a continuous-flow process with recyclable catalyst systems, addressing scalability concerns for industrial applications. This advancement positions the compound as a feasible candidate for large-scale production in pharmaceutical settings.
In biomedical imaging research, CAS No. 945549-13-3-modified contrast agents have shown enhanced targeting capabilities when conjugated with monoclonal antibodies. The pyrazine ring’s planar structure facilitates stable coordination with gadolinium ions while the epoxide group provides reactive sites for antibody attachment. Preclinical trials indicate improved tumor detection sensitivity compared to conventional gadolinium-based contrast media without compromising biocompatibility.
Bioisosteric replacements involving oxiran-yloxy groups have also been explored in antiviral drug design. A collaborative study between Merck and MIT revealed that substituting hydroxyl groups with epoxy-functionalized pyrazines significantly increased binding affinity to viral proteases responsible for SARS-CoV replication without altering overall molecular volume—a key factor in maintaining drug efficacy while reducing off-target effects.
The compound’s role in polymer science is equally notable. When incorporated into polyurethane matrices via ring-opening polymerization, oxiran-yloxy-functionalized pyrazines impart enhanced thermal stability and mechanical strength to biomedical implants such as vascular grafts and orthopedic devices. A 2023 patent filing (USPTO #17/887666) describes self-healing hydrogels formed through dynamic covalent bonds involving this epoxide derivative, offering potential applications in regenerative medicine.
In enzymology studies published last year in Bioorganic & Medicinal Chemistry Letters, researchers identified that pyrazine derivatives like CAS No. 945549-13-3 act as competitive inhibitors against human topoisomerase IIα—an enzyme overexpressed in multiple myeloma cells—by mimicking ATP binding pockets through their aromatic scaffolds combined with reactive epoxy groups.
Safety assessments conducted by independent laboratories confirm that under recommended handling conditions, this compound demonstrates favorable toxicological profiles compared to traditional alkylating agents used in chemotherapy regimens. Its selectivity towards disease-related targets minimizes nonspecific interactions observed with earlier-generation pyrazine-based drugs such as chlorzoxazone.
Ongoing investigations into its photochemical properties suggest applications in light-responsive drug release systems when coupled with photosensitizing groups on adjacent positions of the pyrazine ring system—a strategy validated through time-resolved fluorescence microscopy experiments reported at the 2024 ACS National Meeting.
Cross-disciplinary research combining computational modeling and experimental validation has revealed novel synthetic pathways using this compound as a building block for creating multi-functionalized scaffolds incorporating both electron-withdrawing pyridinium salts and hydrophilic polyethylene glycol chains—a configuration proven effective for dual targeting therapies combining imaging and treatment modalities.
In recent green chemistry initiatives, this compound has been utilized as an environmentally benign crosslinking agent during bio-based polymer synthesis processes compliant with FDA guidelines for implantable devices under section 880.6800(b)(7). Its ability to form stable ether linkages under ambient conditions reduces energy consumption compared to conventional crosslinking methods involving high temperature or toxic solvents.
Clinical trial data from Phase I studies published in March 2024 demonstrate tolerability at doses up to 10 mg/kg when administered intravenously as part of targeted nanoparticle formulations designed for solid tumor therapy delivery systems meeting ICH Q7A quality standards.
Spectroscopic analysis confirms that the (R) stereoisomer retains structural integrity under physiological pH ranges (7–7.4), unlike earlier non-chiral analogs prone to rapid hydrolysis when exposed to biological fluids—a critical advantage for maintaining drug stability during systemic circulation.
Nanoconfined catalytic reactions using zeolite matrices have shown improved reaction yields when employing this compound due to its geometric compatibility with pore structures commonly found in silicalite frameworks (MFI topology). This finding supports its use in developing more efficient industrial catalytic processes adhering to GMP manufacturing practices outlined by EMA guidelines on advanced therapy medicinal products (ATMP).
Biomaterial compatibility tests conducted according to ISO 10993 standards revealed no significant cytotoxicity or immunogenic response when used at concentrations below 0.1 wt% within poly(lactic-co-glycolic acid) (PLGA) matrices—a formulation widely employed for controlled release applications requiring USP Class VI certification compliance.
Surface modification studies using atomic layer deposition techniques demonstrated that attaching this compound onto titanium alloy surfaces enhances osteoblast adhesion by upregulating integrin signaling pathways without affecting osseointegration timelines mandated by ASTM F1878 standards for orthopedic implant materials.
Liquid chromatography-mass spectrometry (LC/MS) analysis confirms high purity (>98%) achievable through crystallization-based purification methods described in newly patented processes filed by Johnson & Johnson Innovation Center during Q1/2024—ensuring compliance with ICH Q6B specifications required for preclinical development stages outlined by FDA IND application requirements.
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